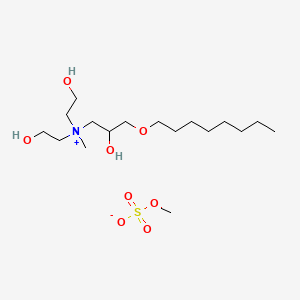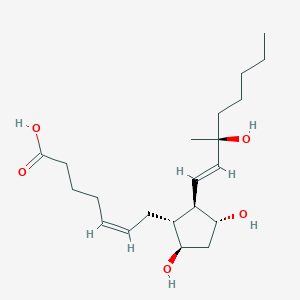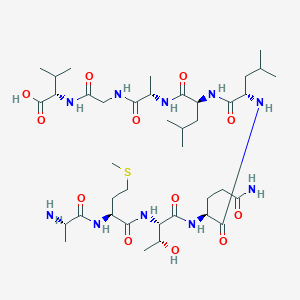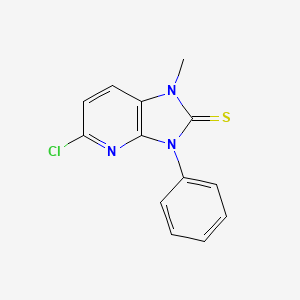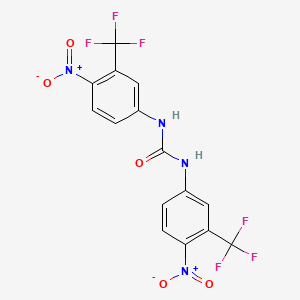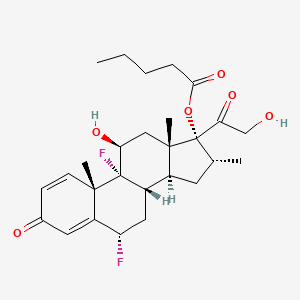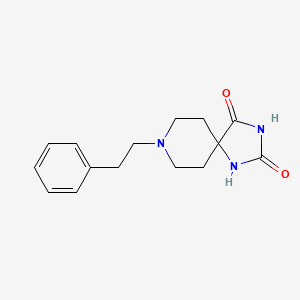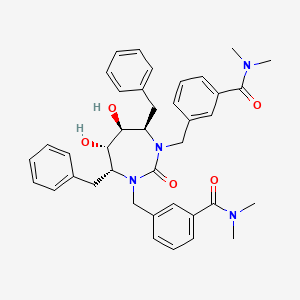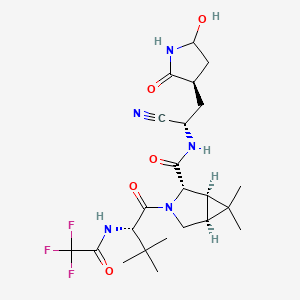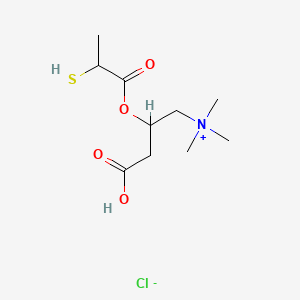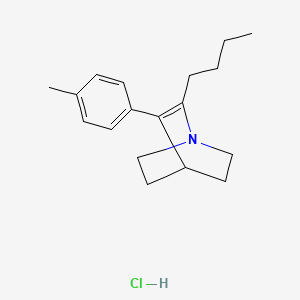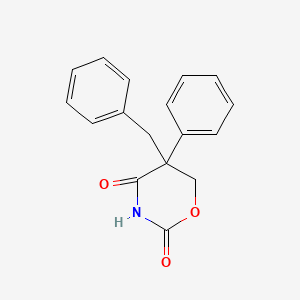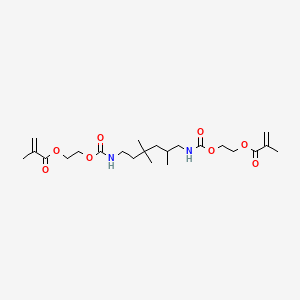
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is a versatile chemical compound with the molecular formula C23H38N2O8 and a molecular weight of 470.55642 g/mol . It is known for its unique structure, which includes multiple bonds, ester groups, and carbamate groups . This compound finds applications in various fields, including polymer synthesis, coatings, adhesives, and biomedical engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves the reaction of 2-methacryloxyethyl groups with 2,4,4-trimethylhexamethylenedicarbamate. The reaction typically requires specific conditions, including controlled temperature and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with modified functional groups .
Scientific Research Applications
Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers.
Coatings and Adhesives: The compound is utilized in the formulation of coatings and adhesives due to its excellent binding properties.
Biomedical Engineering: It finds applications in biomedical engineering, particularly in the development of biocompatible materials.
Mechanism of Action
The mechanism of action of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate include:
- 1,6-bis(2-methacryloyl-oxyethoxycarbonylamino)-2,4,4-trimethylhexane
- 7,9,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylacrylate)
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
74389-53-0 |
|---|---|
Molecular Formula |
C23H38N2O8 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[[3,3,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-23(6,7)14-18(5)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29) |
InChI Key |
VCUNKEUDSCZBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CCNC(=O)OCCOC(=O)C(=C)C)CNC(=O)OCCOC(=O)C(=C)C |
Related CAS |
1654738-14-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


